An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a versatile, heterotrifunctional linker molecule designed for advanced applications in bioconjugation, chemical biology, and drug development. This reagent incorporates three key chemical moieties: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a fluorescein (B123965) dye for sensitive detection, and a carboxylic acid for stable amide bond formation. The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical structure, properties, and detailed experimental protocols for its application.
Core Properties and Chemical Structure
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is engineered for sequential or orthogonal conjugation strategies. The azide allows for specific ligation to alkyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules. The fluorescein tag enables real-time monitoring and visualization of the conjugation process and the final labeled product.
Chemical Structure Diagram
Caption: Chemical structure of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid.
Quantitative Data Summary
The following table summarizes the key quantitative properties of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid.
| Property | Value | Citation(s) |
| Chemical Formula | C36H41N5O12S | [1][2] |
| Molecular Weight | 767.8 g/mol | [1][2] |
| CAS Number | 2086689-04-3 | [1][2] |
| Purity | >95% | [1][2] |
| Appearance | Orange/Yellow Solid | [3] |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Excitation Wavelength | ~494 nm | [4][5] |
| Emission Wavelength | ~521 nm | [4][5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2][4] |
Experimental Protocols
Detailed methodologies for the two primary conjugation reactions involving this linker are provided below. These are representative protocols and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide group on the linker to an alkyne-modified biomolecule (e.g., a peptide or protein).
Materials:
-
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Aminoguanidine solution (100 mM in water)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare Reagents:
-
Dissolve N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in DMSO to a stock concentration of 10 mM.
-
Dissolve the alkyne-modified biomolecule in the Reaction Buffer to the desired concentration (e.g., 1 mg/mL).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule solution.
-
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid stock solution (use a 2 to 10-fold molar excess over the alkyne).
-
Aminoguanidine solution (final concentration ~5 mM).[6]
-
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. Add this catalyst solution to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.[6][7]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[6]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by fluorescence.
-
Purification: Purify the resulting fluorescently labeled conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and copper catalyst.
Protocol 2: Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
-
Amine-containing biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dimethylformamide (DMF) or DMSO
Procedure:
-
Prepare Reagents:
-
Dissolve N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in DMF or DMSO to a stock concentration of 10 mg/mL.
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[8]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the amine-containing biomolecule in the Coupling Buffer. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point.[8]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[2]
-
Purification: Purify the conjugate using appropriate methods such as dialysis or size-exclusion chromatography to remove unreacted linker and byproducts.
Logical and Experimental Workflows
The trifunctional nature of this linker allows for a structured, multi-step conjugation strategy, as depicted in the following workflow.
Caption: Workflow for sequential amide coupling and click chemistry.
Applications in Research and Drug Development
The unique combination of functionalities in N-(Azido-PEG2)-N-Fluorescein-PEG3-acid makes it a valuable tool in several research areas:
-
PROTAC® Development: It can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein ligand and an E3 ligase ligand, while allowing for visualization and tracking of the final compound.[9]
-
Fluorescent Labeling: This reagent is ideal for the fluorescent labeling of peptides, proteins, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other imaging applications.[10]
-
Probe Development: It facilitates the construction of multifunctional probes for diagnostic and imaging studies, where one part of the probe can be attached via amide coupling and another via click chemistry, with the fluorescein acting as a reporter.[1]
-
Drug Delivery: The fluorescent tag is useful for monitoring the cellular uptake, distribution, and stability of drug delivery systems and antibody-drug conjugates (ADCs).[1]
This technical guide provides a foundational understanding of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.
References
- 1. Non-Covalent Functionalization of Carbon Nanotubes by Fluorescein-Polyethylene Glycol: Supramolecular Conjugates with pH Dependent Absorbance and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescein PEG, mPEG-FITC [nanocs.net]
- 4. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]
- 10. creativepegworks.com [creativepegworks.com]
